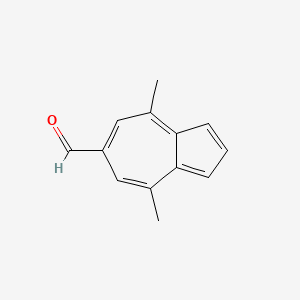

4,8-Dimethylazulene-6-carbaldehyde

Description

4,8-Dimethylazulene-6-carbaldehyde is an azulene derivative characterized by a fused bicyclic aromatic structure (one cycloheptatriene and one cyclopentene ring) with methyl groups at positions 4 and 8 and a formyl (-CHO) substituent at position 4. Azulenes are non-benzenoid aromatic compounds with unique electronic properties, such as a large dipole moment and distinct absorption spectra due to their polarized π-electron system. The methyl groups enhance steric and electronic effects, while the aldehyde functionality provides reactivity for further chemical modifications, such as condensations or nucleophilic additions.

Properties

CAS No. |

91813-89-7 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4,8-dimethylazulene-6-carbaldehyde |

InChI |

InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3 |

InChI Key |

MNBVKOJLLNGVOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C2C1=CC=C2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .

Industrial Production Methods: While specific industrial production methods for 4,8-Dimethylazulene-6-carbaldehyde are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products:

Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.

Reduction: 4,8-Dimethylazulene-6-methanol.

Substitution: Various substituted azulene derivatives depending on the electrophile used.

Scientific Research Applications

4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of dyes and pigments due to its intense blue color.

Mechanism of Action

The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on unrelated compound classes:

- : Discusses thiazolo-pyrimidine derivatives synthesized from substituted benzaldehydes (e.g., 2,4,6-trimethylbenzaldehyde and 4-cyanobenzaldehyde).

- : Lists hexachlorocyclohexane and dioxin compounds, which are chlorinated hydrocarbons unrelated to azulenes.

Hypothetical Comparison Based on Chemical Principles

While direct experimental comparisons are unavailable, key differences between 4,8-Dimethylazulene-6-carbaldehyde and similar aldehyde-containing aromatic compounds can be inferred:

Research Findings and Challenges

- Synthetic Challenges: Azulene derivatives like 4,8-Dimethylazulene-6-carbaldehyde require specialized synthetic routes (e.g., cyclization or cross-coupling) due to their non-benzenoid structure, unlike simpler benzaldehydes synthesized via Friedel-Crafts or condensation reactions .

- Spectroscopic Differences : Azulenes exhibit distinct UV-Vis absorption (500–700 nm) compared to benzaldehydes (250–300 nm), reflecting their extended conjugation and charge-transfer transitions.

- Stability: The electron-deficient azulene core may render the aldehyde group more prone to oxidation or nucleophilic attack than benzenoid analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.